molecular formula C11H16O2 B1276392 Benzene, ((1-ethoxyethoxy)methyl)- CAS No. 66222-24-0

Benzene, ((1-ethoxyethoxy)methyl)-

Cat. No. B1276392
CAS RN: 66222-24-0
M. Wt: 180.24 g/mol
InChI Key: QZLCHWYDADOBGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

BEM is typically produced via the reaction between benzene and ethylene oxide in the presence of a catalyst. The reaction can be carried out under different conditions, with varying yields and purity. The product is then purified through distillation, resulting in a colorless, transparent liquid.


Molecular Structure Analysis

BEM has a molecular formula of C11H16O2 and a molar mass of 180.24 g/mol. The compound can be characterized using a range of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).


Chemical Reactions Analysis

Benzene, the base molecule of BEM, can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

BEM is a highly volatile and flammable liquid that is soluble in organic solvents, such as ethanol and ether. It has a boiling point of 217 °C and a flash point of 86 °C. BEM is highly reactive and can form explosive peroxides on exposure to air, light, and moisture. It is also highly corrosive and can cause severe skin and eye irritation upon contact.

Mechanism of Action

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism for electrophilic aromatic substitution should be considered in context with other mechanisms involving carbocation intermediates .

Safety and Hazards

Benzene, the base molecule of BEM, is a highly flammable, colorless liquid that evaporates quickly into the air . It is harmful to the eyes, skin, airway, nervous system, and lungs . Benzene can cause blood cancers like leukemia . Workers may be harmed from exposure to benzene .

properties

IUPAC Name

1-ethoxyethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLCHWYDADOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867213
Record name [(1-Ethoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, ((1-ethoxyethoxy)methyl)-

CAS RN

66222-24-0
Record name Benzene, ((1-ethoxyethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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